- Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources, Organic Letters, 2017, 19(18), 4726-4729
Cas no 933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
933752-89-7 structure
Product Name:6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Número CAS:933752-89-7
MF:C9H8N2O
Megavatios:160.17262172699
MDL:MFCD09994344
CID:69564
PubChem ID:46738869
Update Time:2025-06-12
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde (ACI)
- SCHEMBL3707769
- DTXSID50674518
- AS-39590
- MFCD09994344
- CS-0081073
- 933752-89-7
- SY123370
- Z1198268063
- EN300-113243
- AKOS006310413
- DB-079546
- 6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde
-
- MDL: MFCD09994344
- Renchi: 1S/C9H8N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-6H,1H3
- Clave inchi: DFECGQLPNSSUAQ-UHFFFAOYSA-N
- Sonrisas: O=CC1N2C(C=CC(C)=C2)=NC=1
Atributos calculados
- Calidad precisa: 160.06400
- Masa isotópica única: 160.064
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 183
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 34.4A^2
- Xlogp3: 1.9
Propiedades experimentales
- Denso: 1.21
- PSA: 34.37000
- Logp: 1.45520
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR909922-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 1g |
£93.00 | 2025-02-21 | |
| Apollo Scientific | OR909922-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 5g |
£276.00 | 2025-02-21 | |
| Fluorochem | 209269-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 1g |
£109.00 | 2022-03-01 | |
| Fluorochem | 209269-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 5g |
£332.00 | 2022-03-01 | |
| Fluorochem | 209269-25g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 25g |
£1195.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y0998825-10g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95% | 10g |
$650 | 2024-08-02 | |
| abcr | AB272958-1 g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, 95%; . |
933752-89-7 | 95% | 1 g |
€203.50 | 2023-07-20 | |
| abcr | AB272958-5 g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, 95%; . |
933752-89-7 | 95% | 5 g |
€535.00 | 2023-07-20 | |
| Chemenu | CM151397-1g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95%+ | 1g |
$98 | 2024-07-19 | |
| Chemenu | CM151397-5g |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde |
933752-89-7 | 95%+ | 5g |
$331 | 2024-07-19 |
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 100 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Tempo , Iodine pentoxide Solvents: Acetonitrile , Water ; 2 h, 80 °C
Referencia
- Preparation of formyl-substituted imidazopyridines, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; rt
Referencia
- Method for synthesizing imidazo[1,2-a]pyridine and imidazole derivatives, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-Bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-κO2,κO4)copper Solvents: Dimethylformamide ; 14 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Copper-Catalyzed Intramolecular Dehydrogenative Aminooxygenation: Direct Access to Formyl-Substituted Aromatic N-Heterocycles, Angewandte Chemie, 2011, 50(25), 5678-5681
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid , Cupric acetate Solvents: Dimethyl sulfoxide ; 24 h, 120 °C
Referencia
- Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen, Chemical Communications (Cambridge, 2015, 51(10), 1823-1825
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid , Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 100 °C
Referencia
- Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source, Tetrahedron Letters, 2016, 57(34), 3870-3872
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Acetic acid Solvents: Dichloromethane ; 30 min, 25 °C
1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C
1.3 Reagents: Water
1.2 Catalysts: Silver hexafluoroantimonate , 2155854-54-7 (MCM-41-supported) ; 12 h, 25 °C
1.3 Reagents: Water
Referencia
- Heterogeneous gold(I)-catalysed annulation between 2-aminopyridines and propiolaldehydes leading to 3-acylimidazo[1,2-a]pyridines, Journal of Chemical Research, 2018, 42(7), 341-346
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Acetic acid , 2,2′-Bipyridine , Cuprous iodide Solvents: Dichloromethane ; 12 h, rt
Referencia
- Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines, Journal of Organic Chemistry, 2014, 79(22), 11209-11214
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Ethanol , Water ; 1 min; 20 min, 100 °C
1.2 Reagents: Triethylamine ; neutralized
1.2 Reagents: Triethylamine ; neutralized
Referencia
- Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines, Tetrahedron Letters, 2019, 60(45),
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 3 h, rt; 4 h, 85 °C; overnight, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9
Referencia
- Identification of the Privileged Position in the Imidazo[1,2-a]pyridine Ring of Phosphonocarboxylates for Development of Rab Geranylgeranyl Transferase (RGGT) Inhibitors, Journal of Medicinal Chemistry, 2017, 60(21), 8781-8800
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Ethanol ; 12 h, reflux
Referencia
- Design, synthesis and biological evaluation of acylhydrazone derivatives as PI3K inhibitors, Chinese Chemical Letters, 2015, 26(1), 118-120
Métodos de producción 12
Condiciones de reacción
Referencia
- Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines, Current Chinese Science, 2023, 3(4), 309-319
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Raw materials
- 6-Methylimidazo1,2-apyridine
- 2-Pyridinamine,5-methyl-N-2-propen-1-yl-
- 5-methylpyridin-2-amine
- 2-bromopropanedial
- Dimethyl sulfoxide
- 2-Propynal (>85%, stabilized with Hydroquinone)
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Preparation Products
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Número de pedido:A859808
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:20
Precio ($):166.0
Correo electrónico:sales@amadischem.com
6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Literatura relevante
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
933752-89-7 (6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde) Productos relacionados
- 178488-37-4(5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 175878-16-7(8-methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 30384-94-2(7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde)
- 6188-43-8(Imidazo[1,2-a]pyridine-3-carbaldehyde)
- 118000-43-4(Imidazo[1,2-a]pyridine-2-carbaldehyde)
- 202348-54-7(7-Methylimidazo1,2-apyridine-2-carbaldehyde)
- 881841-28-7(2-Formylimidazo[1,2-a]pyridine-6-carbonitrile)
- 820245-84-9(2,7-dimethylimidazo1,2-apyridine-3-carbaldehyde)
- 820245-85-0(2,8-dimethylimidazo1,2-apyridine-3-carbaldehyde)
- 143982-39-2(8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:933752-89-7)6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Pureza:99%
Cantidad:5g
Precio ($):166.0